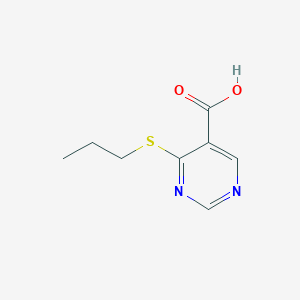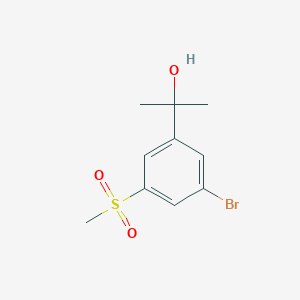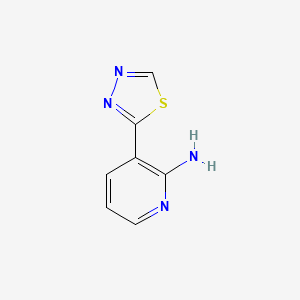
N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyethyl group, and a methylamine moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine typically involves the reaction of tert-butoxycarbonyl chloride with N-(2-hydroxyethyl)methylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another non-polar solvent
- Temperature: Room temperature to 0°C
- Reaction Time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is often used to remove the Boc group.
Major Products:
Oxidation: N-(tert-butoxycarbonylmethyl)-N-(2-oxoethyl)methyl-amine
Reduction: N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine
Deprotection: N-(2-hydroxyethyl)methyl-amine
Applications De Recherche Scientifique
Chemistry: N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its Boc protecting group is particularly useful in multi-step syntheses where selective deprotection is required.
Biology: In biological research, this compound can be used to modify peptides and proteins, aiding in the study of protein structure and function.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial.
Comparaison Avec Des Composés Similaires
N-(tert-butoxycarbonyl)-N-methylamine: Similar in structure but lacks the hydroxyethyl group.
N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)amine: Similar but lacks the methyl group.
N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)amine: Similar but lacks the methyl group on the amine.
Uniqueness: N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine is unique due to the presence of both the hydroxyethyl and methyl groups, which provide additional functionalization options in synthetic chemistry. This compound’s dual functionality makes it particularly versatile in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C9H19NO3 |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
tert-butyl 2-[2-hydroxyethyl(methyl)amino]acetate |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)7-10(4)5-6-11/h11H,5-7H2,1-4H3 |
Clé InChI |
CGBWQTWOZNBUAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)

![(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)

![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)








